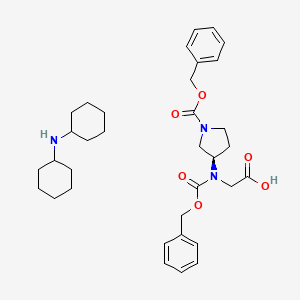

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

Beschreibung

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt (CAS: 1056211-08-5) is a chiral compound featuring a pyrrolidine core doubly protected by carbobenzyloxy (Cbz) groups. The dicyclohexylammonium counterion enhances solubility and crystallinity, making it advantageous for synthetic applications, particularly in peptide chemistry . Its structure includes:

- A pyrrolidin-3-yl scaffold with dual Cbz protection at the 1- and N-positions.

- An aminoacetic acid moiety linked to the pyrrolidine.

- A dicyclohexylammonium salt form, which stabilizes the carboxylate group.

This compound is primarily used in research as a building block for chiral ligands or protected intermediates in organic synthesis. Its stereochemistry (R-configuration) is critical for enantioselective reactions .

Eigenschaften

CAS-Nummer |

1056211-08-5 |

|---|---|

Molekularformel |

C34H47N3O6 |

Molekulargewicht |

593.8 g/mol |

IUPAC-Name |

dicyclohexylazanium;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetate |

InChI |

InChI=1S/C22H24N2O6.C12H23N/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,19H,11-16H2,(H,25,26);11-13H,1-10H2/t19-;/m1./s1 |

InChI-Schlüssel |

PVSIFOWNCWDQTR-FSRHSHDFSA-N |

SMILES |

C1CCC(CC1)NC2CCCCC2.C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Isomerische SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(C[C@@H]1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(CC1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrrolidine Ring Formation

- The pyrrolidine ring, a five-membered nitrogen heterocycle, is typically formed via cyclization reactions from suitable precursors such as amino alcohols or amino acids.

- Methods include intramolecular nucleophilic substitution or ring-closing reactions under controlled temperatures.

- Enantioselective synthesis may involve chiral catalysts or auxiliaries to obtain the (R)-enantiomer specifically.

Introduction of Benzyl Carbamate (Cbz) Protecting Groups

- Amino groups on the pyrrolidine ring and aminoacetic acid moiety are protected by reaction with benzyl chloroformate (Cbz-Cl).

- This step prevents undesired side reactions during subsequent transformations.

- Typical conditions involve reacting the amine with Cbz-Cl in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dichloromethane) at low temperatures (0–25°C).

Formation of Aminoacetic Acid Moiety

- The aminoacetic acid portion is introduced via coupling reactions.

- This may involve peptide coupling reagents or activation of carboxylic acids to form amide or ester linkages.

- Alternatively, organozinc chemistry can be employed for enantioselective addition to aldehydes, forming the amino acid backbone with high stereoselectivity.

Formation of Dicyclohexylammonium Salt

- The final compound is converted into its dicyclohexylammonium salt by reacting the free acid form with dicyclohexylamine.

- This salt formation enhances the compound’s stability and solubility properties.

- The reaction is typically conducted in an organic solvent under mild conditions, followed by purification steps such as crystallization.

Reaction Conditions and Purification

- Controlled temperatures (often 0–50°C) are maintained to preserve stereochemistry.

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly used.

- Catalysts or additives like DMAP (4-dimethylaminopyridine) may be employed to facilitate coupling reactions.

- Purification often involves chromatographic techniques (e.g., flash chromatography) and recrystallization to obtain high purity products.

Industrial Scale Considerations

- Scale-up involves the use of automated reactors and continuous flow systems to improve yield and reproducibility.

- Process optimization focuses on minimizing reaction times and maximizing enantiomeric excess.

- Salt formation with dicyclohexylamine is adapted to large-scale crystallization protocols for ease of handling and storage.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Cyclization precursors, chiral catalysts | Formation of pyrrolidine heterocycle | Enantioselective control important |

| Cbz protection | Benzyl chloroformate, base, DCM, 0–25°C | Protect amino groups | Prevents side reactions |

| Aminoacetic acid formation | Peptide coupling reagents or organozinc reagents, THF, DMAP | Introduce amino acid moiety | High stereoselectivity achievable |

| Salt formation | Dicyclohexylamine, organic solvent | Form dicyclohexylammonium salt | Enhances stability and solubility |

| Purification | Chromatography, recrystallization | Obtain pure compound | Critical for research-grade material |

Research Findings and Methodological Notes

- Organozinc chemistry has been highlighted as an effective approach for the enantioselective synthesis of amino acid derivatives, including pyrrolidine-containing compounds.

- The use of chiral aminoalcohols or titanium complexes as catalysts can provide high enantiomeric excess in the addition steps.

- Protecting groups such as Cbz are favored due to their stability and ease of removal under mild conditions.

- Salt formation with dicyclohexylamine is a strategic choice to improve compound handling and storage without compromising biological activity.

- Industrial methods adapt these laboratory procedures with automation and continuous flow to meet demand and quality standards.

This detailed synthesis overview of (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt integrates diverse research insights emphasizing the importance of stereoselective pyrrolidine ring formation, protective group strategy, and salt formation for stability. The preparation methods are well-established in the literature, supported by organozinc chemistry and peptide coupling techniques, and are scalable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can occur at the benzyl carbamate group.

Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of the benzyl carbamate group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its structural features make it a useful tool for investigating enzyme interactions and receptor binding.

Medicine

In medicine, ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the manufacture of specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl carbamate group can interact with enzymes and receptors, modulating their activity. The aminoacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Stereochemical Impact :

- The (R)-enantiomer (target compound) and its (S)-counterpart (CAS: 1184179-07-4) differ in chiral center configuration, which can significantly affect receptor binding in bioactive molecules. For example, enantiomers may exhibit opposite activities in enzyme inhibition .

Protecting Group Utility: Cbz groups (target compound) are cleaved via hydrogenolysis, whereas Boc groups (e.g., in Boc-N-methyl-D-phenylalanine) require acidic conditions. This distinction dictates compatibility with reaction conditions .

Counterion Effects: Dicyclohexylammonium salts generally improve crystallinity and solubility in nonpolar solvents compared to sodium or potassium salts. This is evident in both the target compound and the dithiocarbamyl-acetic acid derivative .

Synthetic Applications: The target compound’s pyrrolidine-aminoacetic acid structure is tailored for peptidomimetic synthesis, while morpholine-containing analogues (e.g., CAS: N/A in ) serve niche roles in agrochemistry .

Physical and Spectral Data

- Melting Points : Dicyclohexylammonium salts typically exhibit high melting points (e.g., 243–246°C for related compounds in ), suggesting thermal stability .

- IR/NMR : Cbz-protected compounds show characteristic peaks for NH (~3,400 cm⁻¹), CN (~2,200 cm⁻¹), and carbonyl groups (~1,700 cm⁻¹). The dicyclohexylammonium counterion contributes to distinct proton environments in NMR .

Biologische Aktivität

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt (CAS No. 1056211-08-5), is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a unique structure that includes a pyrrolidine ring, a benzyl carbamate protecting group (Cbz), and an aminoacetic acid moiety. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C34H47N3O6 |

| Molecular Weight | 593.8 g/mol |

| IUPAC Name | dicyclohexylazanium;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetate |

| CAS Number | 1056211-08-5 |

The biological activity of (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid is primarily attributed to its structural components, which allow it to interact with various molecular targets:

- Enzyme Interaction : The pyrrolidine ring and benzyl carbamate group may modulate the activity of specific enzymes, potentially acting as inhibitors or activators.

- Receptor Binding : The aminoacetic acid moiety can facilitate binding to receptors involved in signal transduction pathways, influencing cellular responses.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Neurological Disorders : Due to its ability to interact with neurotransmitter systems, it may be explored for applications in treating conditions such as depression or anxiety.

- Cancer Research : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by affecting cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, we can compare it with related compounds:

| Compound Name | Structure Features | Potential Biological Activity |

|---|---|---|

| (S)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid | Enantiomer of the target compound | May exhibit different pharmacological effects |

| (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid hydrochloride | Salt form without dicyclohexylammonium | Varying solubility and stability properties |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Enzyme Inhibition : A study demonstrated that related pyrrolidine derivatives effectively inhibited specific enzymes linked to metabolic disorders, suggesting a similar potential for (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid.

- Neuropharmacological Effects : Research on compounds containing the Cbz group showed promising results in modulating neurotransmitter levels in animal models, indicating potential applications in neuropharmacology.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

The synthesis typically involves a multi-step process, including protection of the pyrrolidine nitrogen with Cbz groups, coupling with chloroacetic acid derivatives, and salt formation with dicyclohexylamine. Key steps include:

- Reflux conditions : Use acetic anhydride/acetic acid (10–20 mL) with sodium acetate as a catalyst for 2 hours to ensure complete cyclization and condensation .

- Purification : Crystallization from DMF/water or similar solvent systems to isolate the product. Yield optimization (e.g., 57–68% in analogous syntheses) requires careful control of stoichiometry and temperature .

- Salt formation : Neutralization with dicyclohexylamine in anhydrous solvents under inert atmosphere (argon/nitrogen) to avoid hydrolysis of sensitive groups .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks for chiral centers (e.g., pyrrolidin-3-yl protons at δ 2.24–2.37 ppm, Cbz carbonyl carbons at ~165–171 ppm). Use DMSO-d₆ for solubility and to observe exchangeable NH protons .

- IR Spectroscopy : Confirm Cbz-protected amines (NH stretches ~3,400 cm⁻¹) and ester carbonyls (~1,710 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ions (e.g., m/z 386 [M⁺] for analogous compounds) and fragmentation patterns .

Advanced: How to resolve contradictory spectral data, such as unexpected peaks in ¹³C-NMR?

Methodological Answer:

Contradictions may arise from:

- Diastereomer formation : Monitor reaction stereochemistry via chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess .

- Impurities : Use preparative TLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Compare experimental spectra with computational predictions (DFT-based NMR shifts) .

- Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS/MS (C18 column, acetonitrile/water + 0.1% formic acid) .

- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

- Solid-state stability : Store samples at 25°C/60% RH and analyze by PXRD to detect polymorphic transitions .

Advanced: How to identify and characterize degradation products?

Methodological Answer:

- LC-HRMS : Use a Q-TOF mass spectrometer in positive/negative ion modes to detect fragments (e.g., loss of Cbz groups or dicyclohexylammonium). Compare with synthesized reference standards (e.g., deprotected amino acids) .

- Isolation : Scale up degradation reactions and isolate products via preparative HPLC. Assign structures using 2D NMR (COSY, HSQC) .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use (R)-configured starting materials (e.g., (R)-pyrrolidine derivatives) and monitor optical rotation ([α]D²⁵) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to minimize racemization .

- Quality control : Validate purity via chiral stationary phase HPLC (e.g., Daicel® columns) with UV detection at 254 nm .

Advanced: How to design ecotoxicity studies for environmental impact assessment?

Methodological Answer:

- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (72-hour IC₅₀). Use HPLC to quantify residual compound concentrations .

- Biodegradation : Apply OECD 301F (manometric respirometry) to measure biological oxygen demand over 28 days .

Advanced: What crystallographic methods determine the salt’s solid-state structure?

Methodological Answer:

- Single-crystal growth : Recrystallize from cyclohexane/ethyl acetate mixtures under slow evaporation. Confirm crystal quality via polarized light microscopy .

- X-ray diffraction : Collect data on a Bruker Venture D8 (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX and refine with Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.